1-ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
Structurally, it features a 1-ethyl group at the N1 position and a 4-methylbenzoyl moiety at the C3 position (Figure 1). These substitutions are critical for modulating its physicochemical and biological properties, as demonstrated by comparative studies of analogous compounds .
Properties
IUPAC Name |
1-ethyl-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-20-12-16(18(21)14-10-8-13(2)9-11-14)19(22)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNBQHJXUBOAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Pathway
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Starting Material Preparation :
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Begin with N-ethyl-2-nitroaniline 1 , which undergoes reduction to yield N-ethyl-1,2-diaminobenzene 2 .
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Condensation of 2 with diethyl ethoxymethylidenedimalonate 3 forms intermediate diester 4 .
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Cyclization and Functionalization :
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Thermal cyclization of 4 at 250°C generates 1-ethyl-4-hydroxyquinoline-3-carboxylate 5 .
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Decarboxylation of 5 via hydrolysis produces 1-ethyl-4-hydroxyquinoline 6 , which is subsequently acylated with 4-methylbenzoyl chloride 7 in the presence of Lewis acids (e.g., AlCl₃) to install the 3-(4-methylbenzoyl) group.
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Reduction to Dihydroquinolinone :
Challenges :
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High temperatures during cyclization risk decomposition of sensitive intermediates.
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Regioselective acylation at position 3 requires careful optimization of reaction conditions.
Conrad-Limpach Synthesis with β-Ketoester Intermediates
The Conrad-Limpach method employs β-ketoesters and anilines to construct the quinolin-4-one core. This route offers flexibility for introducing substituents at positions 1 and 3.
Reaction Sequence
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β-Ketoester Synthesis :
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Ethyl 4-methylbenzoylacetate 9 is prepared via Claisen condensation of ethyl acetate with 4-methylbenzoyl chloride 7 .
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Condensation with Ethyl-Substituted Aniline :
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React 9 with N-ethyl-2-aminobenzaldehyde 10 in refluxing ethanol to form Schiff base 11 .
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Cyclization and Oxidation :
Advantages :
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Avoids extreme temperatures by utilizing acid catalysis.
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Enables modular substitution via choice of β-ketoester and aniline.
Thieme Connect Method: Cyclization of 2-Aminoacetophenone Derivatives
A novel approach from Thieme Connect utilizes 2-aminoacetophenones as precursors for 1-substituted 4-quinolones. Adaptation for the target compound involves:
Procedure
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Amination of 2-Aminoacetophenone :
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React 2-aminoacetophenone 14 with ethyl bromide under basic conditions to form N-ethyl-2-aminoacetophenone 15 .
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Cyclization with Dimethylformamide Dimethylacetal (DMF-DMA) :
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Friedel-Crafts Acylation :
Optimization :
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Microwave-assisted cyclization reduces reaction time from 24 hours to 2 hours with comparable yields (~75%).
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis
NHC-catalyzed reactions offer a green alternative for quinolin-4-one synthesis under mild conditions.
Mechanism and Steps
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Substrate Preparation :
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2-Aminobenzaldehyde 17 is reacted with α-bromo-4-methylacetophenone 18 in the presence of NHC catalyst 19 .
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Cyclization and Dehydration :
Benefits :
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Eliminates the need for high temperatures or strong acids.
Decarboxylative Cyclization from Isatoic Anhydride
This eco-friendly method leverages isatoic anhydride 20 and 1,3-dicarbonyl compounds.
Synthesis Protocol
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Reaction Setup :
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Combine isatoic anhydride 20 with ethyl 4-methylbenzoylacetate 9 in aqueous medium at 80°C.
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Cyclization and Decarboxylation :
Scalability :
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Suitable for gram-scale synthesis without chromatographic purification.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Gould-Jacobs | 40–50 | 12–24 h | 250 | Moderate |
| Conrad-Limpach | 55–65 | 8–12 h | 180 | High |
| Thieme Connect | 70–80 | 2–24 h | 150 | High |
| NHC-Catalyzed | 80–85 | 4–6 h | 80 | High |
| Decarboxylative | 60–70 | 6–8 h | 80 | High |
Key Observations :
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The NHC-catalyzed method offers the highest yield and mildest conditions, making it ideal for lab-scale synthesis.
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The Thieme Connect approach balances efficiency and practicality for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone functionality can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigating its biological activity and potential therapeutic effects.
Chemical Synthesis: Serving as an intermediate in the synthesis of more complex quinoline derivatives.
Industrial Applications: Potential use in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of 1,4-dihydroquinolin-4-one derivatives are highly sensitive to substituent variations. Below, we systematically compare 1-ethyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one with key analogs.
Substituent Effects at the N1 Position
- 1-Ethyl vs. However, bulkier alkyl chains (e.g., pentyl in 3-(4-methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one ) may reduce solubility, as evidenced by the oily consistency of longer-chain derivatives .
Substituent Effects at the C3 Position
- 4-Methylbenzoyl vs. Other Aroyl Groups: The 4-methylbenzoyl group at C3 balances electron-withdrawing and lipophilic effects. Naphthalene-1-carbonyl (e.g., compound 80 ): Extended aromatic systems increase molecular weight and π-π stacking interactions, which may improve stability but reduce solubility.
Substituent Effects at the C6 Position
- Unsubstituted vs. Fluorinated Derivatives: The absence of a C6 substituent in the target compound contrasts with 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one . Fluorination typically enhances metabolic stability and bioavailability, suggesting that the target compound may exhibit shorter half-life in vivo compared to its fluorinated analog.
Physicochemical and Spectral Comparisons
Key data for select analogs are summarized in Table 1.
Notes:
- IR spectra for the target compound’s carbonyl group (~1663 cm⁻¹) align with hydrogen-bonded C=O stretches observed in 4-hydroxyquinolin-2(1H)-ones .
- Longer N1 alkyl chains (e.g., pentyl) correlate with lower melting points or oily consistency, as seen in compound 94 .
Q & A
Q. Optimization Parameters :
- Catalysts : Lewis acids (e.g., InCl₃) improve yield by 15–20% in cyclization steps .
- Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency .
- Purity Control : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline Core | Polyphosphoric acid, 120°C, 4h | 65–70 | |
| Ethylation | Ethyl iodide, DMSO, 80°C, 8h | 75–80 | |
| Benzoylation | 4-Methylbenzoyl chloride, Et₃N, DCM, 16h | 70–75 |
Which spectroscopic techniques are critical for structural confirmation?
Basic Research Question
A combination of NMR, mass spectrometry (MS), and X-ray crystallography is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ 1.2–1.4 ppm, aromatic protons δ 7.0–8.5 ppm) .
- High-Resolution MS (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 347.18) .
- X-Ray Crystallography : Resolves dihydroquinoline ring conformation and substituent orientation (e.g., dihedral angle <5° between rings) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃) | |
| HRMS | m/z 347.1785 (C₂₁H₂₂NO₂⁺, calc. 347.1790) | |
| X-Ray | Crystallographic Data: P2₁/c space group |
How can the compound be modified to enhance its anticancer activity?
Advanced Research Question
Methodology :
Functional Group Introduction :
- Add electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzoyl moiety to improve target binding .
- Replace ethyl with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity .
Biological Screening :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ dose-response curves .
- Compare with analogs (e.g., camptothecin derivatives) to assess potency improvements .
Key Finding : Fluorinated analogs (e.g., 4-fluorobenzoyl) show 2–3× higher cytotoxicity than non-fluorinated versions .
How should contradictory reports on biological activity be resolved?
Advanced Research Question
Root Causes of Contradictions :
- Purity Variability : Impurities >5% skew bioactivity results. Validate via HPLC (≥98% purity) .
- Assay Conditions : Differences in cell culture media (e.g., serum concentration) affect IC₅₀. Standardize protocols (e.g., RPMI-1640 + 10% FBS) .
- Target Selectivity : Use kinase profiling assays (e.g., Lck kinase inhibition) to confirm specificity .
Q. Resolution Workflow :
Re-synthesize compound under controlled conditions.
Validate purity and structure (NMR/MS).
Re-test activity in standardized assays with positive/negative controls.
What are the key physicochemical properties influencing solubility and reactivity?
Basic Research Question
- Molecular Weight : 347.39 g/mol .
- LogP : ~3.2 (predicted), indicating moderate lipophilicity .
- Solubility : <0.1 mg/mL in water; >50 mg/mL in DMSO .
- Reactivity :
- Oxidation: Forms quinoline N-oxide with KMnO₄ .
- Hydrolysis: Degrades in basic conditions (pH >10) .
Q. Table 3: Physicochemical Profile
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₁NO₂ | |
| Melting Point | 182–184°C (decomposes) | |
| λmax (UV-Vis) | 285 nm (ε = 12,500 M⁻¹cm⁻¹) |
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB ID: 1QPC) .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 50 ns) .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² >0.85) .
Case Study : Docking studies suggest the 4-methylbenzoyl group occupies a hydrophobic pocket in Lck kinase, explaining observed inhibition .
How do reaction mechanisms differ for oxidation and substitution pathways?
Advanced Research Question
- Oxidation :
- Reagents : KMnO₄ in acetic acid converts the dihydroquinoline ring to quinoline N-oxide .
- Mechanism : Radical-mediated pathway confirmed by EPR spectroscopy .
- Nucleophilic Substitution :
- Benzoyl Replacement : 4-Methylbenzoyl reacts with amines (e.g., piperazine) in DMF at 100°C .
- Kinetics : Second-order rate constants (k ≈ 0.05 M⁻¹s⁻¹) .
Q. Table 4: Reaction Pathway Comparison
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, HOAc, 60°C, 4h | Quinoline N-oxide |
| Substitution | Piperazine, DMF, 100°C, 12h | 1-(Piperazinyl)-dihydroquinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
